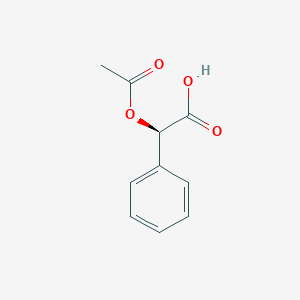

(R)-2-acetoxy-2-phenylacetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-acetyloxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCUSTCTKLTMBX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51019-43-3 | |

| Record name | (-)-O-Acetylmandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51019-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-O-Acetylmandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051019433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-acetoxy(phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-acetoxy-2-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of (R)-2-acetoxy-2-phenylacetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who utilize chiral compounds and advanced analytical techniques.

Core Chemical Properties

(R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-Acetylmandelic acid, is a chiral carboxylic acid. Its enantiomeric purity makes it a valuable reagent in stereoselective synthesis and as a chiral derivatizing agent for the determination of the enantiomeric purity of alcohols and amines via nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

Physicochemical Data

The key physicochemical properties of (R)-2-acetoxy-2-phenylacetic acid are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.187 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 97-99 °C | [2][3] |

| Boiling Point | 317.8 °C at 760 mmHg | [2] |

| Density | 1.259 g/cm³ | [2] |

| Solubility | Soluble in methanol | [2] |

| pKa (Predicted) | 2.76 ± 0.10 | [2] |

| Optical Rotation | [α]²⁰/D ~ -153° (c=2, Acetone) | [2] |

Spectroscopic Data

| Spectroscopic Data | Description |

| ¹H NMR | Spectra available from commercial suppliers such as Sigma-Aldrich. Key signals include a singlet for the acetyl protons, a singlet for the methine proton, and multiplets for the phenyl protons and the carboxylic acid proton. |

| ¹³C NMR | Spectra available from commercial suppliers. Characteristic signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the methine carbon, and the carbons of the phenyl ring are observed. |

| InChI | InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1 |

| SMILES | CC(=O)O--INVALID-LINK--C(=O)O |

Experimental Protocols

Synthesis of (R)-2-acetoxy-2-phenylacetic acid

A common method for the synthesis of (R)-2-acetoxy-2-phenylacetic acid is the acetylation of (R)-mandelic acid. The following protocol is adapted from established procedures for the synthesis of acetylmandelic acid.[4][5]

Materials:

-

(R)-Mandelic acid

-

Acetic anhydride[5]

-

Anhydrous ether[5]

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)[5]

-

Ethyl acetate (B1210297) (EtOAc)[5]

-

1N Hydrochloric acid (HCl)[5]

-

Saturated sodium chloride solution (brine)[5]

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)[5]

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round bottom flask containing (R)-mandelic acid (1.0 eq), add acetic anhydride (B1165640) (approximately 6-7 molar equivalents).[5]

-

After stirring for 5 minutes, add anhydrous ether and a catalytic amount of DMAP.[5]

-

Stir the reaction mixture at room temperature for 16 hours.[5]

-

Upon completion of the reaction, remove the solvent by evaporation under reduced pressure to yield an amorphous solid.[5]

-

Dissolve the solid in ethyl acetate and transfer to a separatory funnel.[5]

-

Wash the organic phase sequentially with 1N HCl, water, and saturated brine.[5]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

-

The crude product can be further purified by column chromatography or recrystallization.[5]

Purification by Recrystallization

Materials:

-

Crude (R)-2-acetoxy-2-phenylacetic acid

-

Water

-

Erlenmeyer flask

-

Heating plate

-

Büchner funnel and filter flask

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[3]

-

Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]

-

Allow the flask to cool slowly to room temperature to allow for crystal formation. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.[3]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[3]

-

Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[3]

-

Dry the purified crystals in a vacuum oven or by air drying to a constant weight.[3]

Determination of Enantiomeric Purity of a Chiral Alcohol using ¹H NMR Spectroscopy

(R)-2-acetoxy-2-phenylacetic acid is used as a chiral derivatizing agent to form diastereomeric esters with chiral alcohols. The diastereomers exhibit distinct signals in the ¹H NMR spectrum, allowing for the determination of the enantiomeric excess (ee) of the alcohol. The following is a general protocol.

Materials:

-

Chiral alcohol of unknown enantiomeric purity

-

(R)-2-acetoxy-2-phenylacetic acid

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

-

NMR tubes

-

Standard laboratory glassware

Procedure:

-

In a vial, dissolve the chiral alcohol (1.0 eq), (R)-2-acetoxy-2-phenylacetic acid (1.1 eq), and a catalytic amount of DMAP in dichloromethane.

-

Add EDC (1.2 eq) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the resulting diastereomeric ester mixture in CDCl₃ and acquire a ¹H NMR spectrum.

-

Integrate the well-resolved signals corresponding to each diastereomer to determine their ratio and calculate the enantiomeric excess of the original alcohol. For example, in the derivatization of 1-phenylethanol, the methyl protons of the two diastereomers appear as distinct doublets around 1.5 ppm, allowing for their quantification.[6]

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: A schematic overview of the synthesis and purification process for (R)-2-acetoxy-2-phenylacetic acid.

Analytical Workflow: Enantiomeric Purity Determination by NMR

Caption: The analytical workflow for determining the enantiomeric purity of a chiral alcohol.

Potential Biological Relevance

While (R)-2-acetoxy-2-phenylacetic acid is primarily utilized as a chemical reagent, its structural similarity to other biologically active molecules suggests potential areas of interest for drug development professionals.

KEAP1-NRF2 Signaling Pathway

Derivatives of 2-oxy-2-phenylacetic acid have been identified as potent inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1) - Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction.[7][8] The KEAP1-NRF2 pathway is a critical regulator of cellular responses to oxidative stress.[6][[“]][10] Inhibition of the KEAP1-NRF2 interaction allows for the activation of NRF2, which in turn upregulates the expression of antioxidant and anti-inflammatory genes.[7][8][[“]] This suggests that derivatives of (R)-2-acetoxy-2-phenylacetic acid could be explored as potential therapeutic agents for conditions associated with oxidative stress and inflammation.[7][8]

Caption: A simplified diagram of the KEAP1-NRF2 signaling pathway and the potential point of intervention for derivatives of 2-oxy-2-phenylacetic acid.

Metabolism of Phenylacetic Acid

In a biological system, it is plausible that (R)-2-acetoxy-2-phenylacetic acid would be hydrolyzed to a derivative of phenylacetic acid. Phenylacetic acid is a known metabolite in humans, primarily derived from the gut microbial metabolism of dietary phenylalanine.[2][11] It is detoxified in the liver and kidneys through conjugation with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine.[12][13][14] This metabolic pathway is clinically significant as it provides an alternative route for nitrogen excretion in patients with urea (B33335) cycle disorders.[12][13][14]

Caption: The metabolic pathway of phenylacetic acid to phenylacetylglutamine in humans.

Safety Information

(R)-2-acetoxy-2-phenylacetic acid is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (-)-O-ACETYL-D-MANDELIC ACID | 51019-43-3 [chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for Phenylacetic acid (HMDB0000209) [hmdb.ca]

- 5. (S)-(+)-O-Acetyl-L-mandelic acid | 7322-88-5 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. msjonline.org [msjonline.org]

- 11. Phenylacetic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. SMPDB [smpdb.ca]

- 13. PathBank [pathbank.org]

- 14. Reactome | Conjugation of phenylacetate with glutamine [reactome.org]

(R)-2-acetoxy-2-phenylacetic Acid: A Technical Guide for Researchers

CAS Number: 51019-43-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (R)-2-acetoxy-2-phenylacetic acid. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis and application as a chiral derivatizing agent, and its emerging role in targeting the KEAP1-NRF2 signaling pathway.

Core Compound Properties

(R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-Acetylmandelic acid, is a chiral carboxylic acid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][2][3] It is a white to light yellow crystalline powder.[4] This compound is widely recognized for its utility as a chiral derivatizing agent in NMR spectroscopy for the determination of enantiomeric purity of alcohols and amines.[2][3] More recently, its structural motif has been identified as a key pharmacophore in the development of inhibitors targeting the KEAP1-NRF2 protein-protein interaction, a critical pathway in cellular defense against oxidative stress and inflammation.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4] |

| Molecular Weight | 194.187 g/mol | [4] |

| Appearance | White to light yellow crystal powder | [4] |

| Melting Point | 97-99 °C | [4] |

| Boiling Point | 317.8 °C at 760 mmHg | [4] |

| Density | 1.259 g/cm³ | [4] |

| Solubility | Soluble in methanol | [4] |

| Storage Temperature | 2-8°C | [4] |

| Canonical SMILES | CC(=O)OC(C1=CC=CC=C1)C(=O)O | [2] |

| Isomeric SMILES | CC(=O)O--INVALID-LINK--C(=O)O | [2] |

Experimental Protocols

Synthesis of (R)-2-acetoxy-2-phenylacetic acid

This protocol is adapted from a standard procedure for the synthesis of acetylmandelic acid.

Materials:

-

(R)-Mandelic acid

-

Acetyl chloride

-

500-cc Claisen distilling flask

-

Condenser

-

Water bath

Procedure:

-

In a 500-cc Claisen distilling flask equipped with a condenser, place 105 g (0.69 mole) of (R)-mandelic acid and 151 g (137 cc, 1.92 moles) of acetyl chloride. A reaction should commence without the application of heat.

-

Once a clear solution is obtained, warm the flask on a water bath to distill the excess acetyl chloride.

-

Remove the last traces of acetyl chloride by prolonged drying under vacuum.

-

The (R)-2-acetoxy-2-phenylacetic acid will crystallize in large, round, white clusters upon standing for one to two days.

-

The typical yield is 130–133 g (97–99% of the theoretical amount).

Determination of Enantiomeric Purity using NMR Spectroscopy

(R)-2-acetoxy-2-phenylacetic acid is a valuable chiral derivatizing agent for determining the enantiomeric excess of chiral alcohols and amines via NMR spectroscopy. The principle involves the conversion of the enantiomeric substrate into a mixture of diastereomers by reaction with the chiral derivatizing agent. The resulting diastereomers are distinguishable by NMR, allowing for the quantification of each enantiomer.

Materials:

-

(R)-2-acetoxy-2-phenylacetic acid

-

Chiral alcohol or amine sample of unknown enantiomeric purity

-

Aprotic solvent (e.g., CDCl₃)

-

Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC, or a milder agent like EDC)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Derivatization: In a clean, dry vial, dissolve a known amount of the chiral alcohol or amine in an anhydrous aprotic solvent. Add a slight excess (1.1-1.2 equivalents) of (R)-2-acetoxy-2-phenylacetic acid and the coupling agent.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used). The filtrate containing the diastereomeric esters or amides can be used directly for NMR analysis or purified by column chromatography if necessary.

-

NMR Analysis: Prepare a sample for NMR analysis by dissolving the diastereomeric product in a suitable deuterated solvent (e.g., CDCl₃). Acquire a high-resolution proton (¹H) NMR spectrum.

-

Data Interpretation: Identify a well-resolved signal corresponding to a proton in either the substrate or the derivatizing agent moiety that shows distinct chemical shifts for the two diastereomers. Integrate the signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.

Biological Activity: Targeting the KEAP1-NRF2 Pathway

Recent research has highlighted the potential of compounds containing the 2-oxy-2-phenylacetic acid scaffold as inhibitors of the KEAP1-NRF2 protein-protein interaction.[1] The NRF2 transcription factor is a master regulator of the cellular antioxidant response. Under normal conditions, NRF2 is targeted for degradation by the KEAP1 protein. In response to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes.[5]

Inhibitors of the KEAP1-NRF2 interaction prevent the degradation of NRF2, leading to its accumulation and the subsequent activation of the antioxidant response. This mechanism holds therapeutic promise for a range of diseases associated with oxidative stress and inflammation, including neurodegenerative diseases.[1]

Below is a diagram illustrating the KEAP1-NRF2 signaling pathway and the role of inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a potential (R)-2-acetoxy-2-phenylacetic acid derivative as a KEAP1-NRF2 inhibitor.

References

- 1. Buy (R)-2-Acetoxy-2-phenylacetic acid | 51019-43-3 [smolecule.com]

- 2. (R)-2-Acetoxy-2-phenylacetic acid|lookchem [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (R)-2-acetoxy-2-phenylacetic acid

This guide provides an overview of the fundamental physicochemical properties of (R)-2-acetoxy-2-phenylacetic acid, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(R)-2-acetoxy-2-phenylacetic acid is a chiral carboxylic acid. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C10H10O4 | [1][2][3] |

| Molecular Weight | 194.18 g/mol | [3][4] |

| CAS Number | 51019-43-3 | [1][2][5] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of (R)-2-acetoxy-2-phenylacetic acid are crucial for reproducibility and validation in a research setting. While specific experimental details for the cited data are not provided in the search results, standardized methods are typically employed. For instance, molecular weight is often confirmed by mass spectrometry, and the molecular formula is determined through elemental analysis. The purity and identity of the compound can be further assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

For researchers looking to perform their own analyses, a general workflow is outlined below.

Caption: A generalized experimental workflow for the physicochemical characterization of a chemical compound.

Logical Relationship of Core Properties

The fundamental properties of a chemical compound, such as its name, molecular formula, and molecular weight, are intrinsically linked. The molecular formula is derived from the structural name, and the molecular weight is calculated from the molecular formula. This relationship is visualized in the diagram below.

Caption: The logical relationship between the chemical name, molecular formula, and molecular weight.

References

- 1. (R)-2-Acetoxy-2-phenylacetic acid|lookchem [lookchem.com]

- 2. (R)-2-Acetoxy-2-phenyl acetic acid - SEQENS [seqens.com]

- 3. (R)-2-acetoxy-2-phenylacetic acid | C10H10O4 | CID 2733814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2 Acetoxy 2 Phenyl acetic Acid Manufacturer in Padra, Gujarat [kaivalchem.com]

- 5. (R)-2-Acetoxy-2-phenylacetic acid - MedChem Express [bioscience.co.uk]

(R)-2-Acetoxy-2-phenylacetic Acid: A Comprehensive Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-Acetylmandelic acid, is a valuable chiral building block and analytical tool in organic synthesis and pharmaceutical development. Its importance stems from its enantiopurity, which is crucial for the synthesis of stereospecific drugs and for the determination of the enantiomeric purity of other chiral molecules. This technical guide provides an in-depth overview of the synthesis and discovery of (R)-2-acetoxy-2-phenylacetic acid, focusing on key chemical and enzymatic methodologies, detailed experimental protocols, and a historical perspective on its development.

The discovery of methods to resolve racemic mandelic acid, the precursor to (R)-2-acetoxy-2-phenylacetic acid, dates back to the late 19th century. In 1899, Marckwald and McKenzie reported the first kinetic resolution of racemic mandelic acid through esterification with the chiral resolving agent (-)-menthol. This seminal work laid the foundation for the development of various techniques to access enantiomerically pure mandelic acid derivatives.

This guide will delve into both classical chemical synthesis approaches and modern, highly selective enzymatic methods, providing researchers with the necessary information to select and implement the most suitable synthetic strategy for their needs.

Chemical Synthesis of (R)-2-Acetoxy-2-phenylacetic Acid

The chemical synthesis of (R)-2-acetoxy-2-phenylacetic acid typically involves the acetylation of enantiomerically pure (R)-mandelic acid. The primary challenge lies in the initial resolution of racemic mandelic acid. Once resolved, the acetylation is a relatively straightforward process.

Experimental Protocol: Acetylation of (R)-Mandelic Acid

This protocol is adapted from a general procedure for the acetylation of mandelic acid.

Reagents:

-

(R)-Mandelic Acid

-

Acetyl Chloride

-

Pyridine (B92270) (optional, as a catalyst and acid scavenger)

-

Anhydrous Diethyl Ether (or other suitable inert solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-mandelic acid in a minimal amount of anhydrous diethyl ether.

-

Slowly add an excess of acetyl chloride to the solution. The reaction may be exothermic. If pyridine is used, it can be added cautiously to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours, or until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the excess acetyl chloride and solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as benzene (B151609) or chloroform, to yield crystalline (R)-2-acetoxy-2-phenylacetic acid.[1]

Yield: High yields, often in the range of 97-99%, can be achieved with this method.[1]

Enzymatic Synthesis of (R)-2-Acetoxy-2-phenylacetic Acid

Enzymatic methods, particularly kinetic resolutions catalyzed by lipases, offer a highly enantioselective and environmentally benign alternative to chemical synthesis. These methods can be employed in two primary ways: the enantioselective acylation of racemic mandelic acid, or the enantioselective hydrolysis of a racemic ester of mandelic acid. To produce (R)-2-acetoxy-2-phenylacetic acid, the focus is on the selective acylation of the (R)-enantiomer from a racemic mixture of mandelic acid.

Lipases are widely used for this purpose due to their ability to differentiate between enantiomers in organic media. The choice of lipase (B570770), acyl donor, and solvent are critical parameters that influence the reaction's efficiency and enantioselectivity.

Key Parameters in Lipase-Catalyzed Kinetic Resolution

| Parameter | Influence on the Reaction | Examples |

| Lipase Source | The enantioselectivity and reaction rate are highly dependent on the microbial source of the lipase. | Pseudomonas sp. lipase, Penicillium roqueforti lipase, Candida antarctica Lipase B (Novozym 435), Candida rugosa lipase. |

| Acyl Donor | The nature of the acyl donor can affect the reaction rate and, in some cases, even invert the enantioselectivity of the enzyme. | Vinyl acetate (B1210297), acetic anhydride, ethyl acetate. Vinyl esters are often preferred as they produce a non-inhibitory byproduct (acetaldehyde). |

| Solvent | The solvent influences the enzyme's activity and stability. Non-polar organic solvents are generally preferred. | Isopropyl ether, tert-butanol, tetrahydrofuran (B95107) (THF), toluene. |

| Temperature | Affects the reaction rate and enzyme stability. Optimal temperatures typically range from 30°C to 50°C for many lipases. | |

| Water Activity | Crucial for maintaining the catalytic activity of the lipase in organic media. |

Quantitative Data on Lipase-Catalyzed Synthesis

The following table summarizes representative quantitative data from various studies on the enzymatic resolution of mandelic acid and its derivatives.

| Lipase | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product | Enantiomeric Ratio (E) |

| Pseudomonas sp. lipase | Methyl (RS)-mandelate | Vinyl acetate | Isopropyl ether | ~60 | ≥ 98% (for remaining R-mandelate) | >15 |

| Penicillium roqueforti lipase | Methyl O-butyryl-(RS)-mandelate | Butanol (deacylation) | Isopropyl ether | ~40 | ≥ 97% (for S-mandelate product) | >100 |

| Novozym 435 | (RS)-Methyl mandelate | Water (hydrolysis) | tert-Butanol | - | 84.2% (for R-mandelic acid) | - |

| Pseudomonas cepacia lipase (immobilized) | (R,S)-4-chloromandelic acid | Vinyl acetate | MTBE | 47.6 | 98.7% | - |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Mandelic Acid

This protocol provides a general methodology for the enantioselective acetylation of (R)-mandelic acid from a racemic mixture.

Reagents:

-

Racemic Mandelic Acid

-

Immobilized Lipase (e.g., Novozym 435 or Pseudomonas sp. lipase)

-

Vinyl Acetate (or other suitable acyl donor)

-

Anhydrous organic solvent (e.g., isopropyl ether or tert-butanol)

-

Molecular sieves (optional, to control water activity)

Procedure:

-

To a flask containing the anhydrous organic solvent, add racemic mandelic acid and the immobilized lipase.

-

Add vinyl acetate to the mixture to initiate the reaction.

-

The reaction is stirred at a controlled temperature (e.g., 40°C).

-

The progress of the reaction is monitored by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the product and the remaining substrate.

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product, (R)-2-acetoxy-2-phenylacetic acid, and the unreacted (S)-mandelic acid.

-

The immobilized enzyme is removed by filtration and can be washed and reused.

-

The filtrate, containing the product and unreacted starting material, is concentrated.

-

The (R)-2-acetoxy-2-phenylacetic acid is separated from the unreacted (S)-mandelic acid by standard chromatographic techniques or chemical extraction.

Discovery and Applications

The journey to obtaining enantiomerically pure (R)-2-acetoxy-2-phenylacetic acid is intrinsically linked to the development of chiral resolution techniques. Following the initial discovery by Marckwald and McKenzie, the field has evolved significantly, with the introduction of enzymatic methods providing more efficient and sustainable routes.

The primary application of (R)-2-acetoxy-2-phenylacetic acid is as a chiral derivatizing agent for the determination of enantiomeric purity and absolute configuration of alcohols and amines using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] When reacted with a chiral alcohol or amine, it forms diastereomeric esters or amides, which exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.

Visualizing the Synthesis and Discovery

Logical Workflow of the Discovery and Synthesis

Caption: Logical workflow from discovery to application.

Experimental Workflow for Enzymatic Synthesis

Caption: Workflow for lipase-catalyzed kinetic resolution.

Conclusion

(R)-2-Acetoxy-2-phenylacetic acid is a key chiral compound with significant applications in synthetic and analytical chemistry. Its synthesis has evolved from classical chemical resolutions to highly efficient and selective enzymatic methods. This guide has provided a detailed overview of these synthetic strategies, complete with experimental protocols and quantitative data, to aid researchers in their work. The continued development of novel catalytic systems, including immobilized enzymes and biocatalytic cascades, promises to further enhance the accessibility and utility of this important chiral molecule.

References

(R)-2-acetoxy-2-phenylacetic acid spectroscopic data (NMR, IR, Mass Spec)

A comprehensive spectroscopic and analytical guide to (R)-2-acetoxy-2-phenylacetic acid is presented for researchers, scientists, and professionals in drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this chiral compound, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting.

Spectroscopic Data Summary

The empirical formula for (R)-2-acetoxy-2-phenylacetic acid is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol .[1][2][3] The following tables summarize the key spectroscopic data obtained from various analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for (R)-2-acetoxy-2-phenylacetic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.76 | broad singlet | 1H | Carboxylic Acid (-COOH) |

| 7.45–7.51 | multiplet | 2H | Aromatic (Cₐᵣᵧₗ-H) |

| 7.36–7.42 | multiplet | 3H | Aromatic (Cₐᵣᵧₗ-H) |

| 5.93 | singlet | 1H | Methine (-CH) |

| 2.19 | singlet | 3H | Methyl (-CH₃) |

Source:[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-2-acetoxy-2-phenylacetic acid

| Chemical Shift (δ) ppm | Assignment |

| 174.55 | Carboxylic Acid (C=O) |

| 170.38 | Ester (C=O) |

| 132.98 | Aromatic (Cₐᵣᵧₗ) |

| 129.49 | Aromatic (Cₐᵣᵧₗ-H) |

| 128.86 | Aromatic (Cₐᵣᵧₗ-H) |

| 127.62 | Aromatic (Cₐᵣᵧₗ-H) |

| 74.02 | Methine (-CH) |

| 20.59 | Methyl (-CH₃) |

Source:[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for (R)-2-acetoxy-2-phenylacetic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3014 | very broad | O-H stretch (Carboxylic Acid) |

| 1752 | very strong | C=O stretch (Ester) |

| 1686 | very strong | C=O stretch (Carboxylic Acid) |

Source:[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for (R)-2-acetoxy-2-phenylacetic acid

| m/z | Interpretation |

| 176 | [M-H₂O]⁺ (Loss of water from the molecular ion) |

Note: The molecular ion peak [M]⁺ at m/z = 194 is often not observed in GC/MS for this compound.[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of (R)-2-acetoxy-2-phenylacetic acid.

Synthesis

(R)-2-acetoxy-2-phenylacetic acid can be synthesized by the acetylation of (R)-mandelic acid with acetic anhydride (B1165640) in the presence of pyridine.[4]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC/MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Inject a small volume of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or moderately polar column).

-

Program the oven temperature to ramp from a low initial temperature to a final temperature to ensure separation of the analyte from any impurities.

-

-

MS Conditions:

-

Use electron ionization (EI) as the ionization source.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of (R)-2-acetoxy-2-phenylacetic acid with key atoms labeled to correlate with the NMR data.

Caption: Molecular structure of (R)-2-acetoxy-2-phenylacetic acid.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of an organic compound like (R)-2-acetoxy-2-phenylacetic acid is depicted below.

Caption: Workflow for spectroscopic analysis.

References

- 1. O-Acetylmandelic acid | C10H10O4 | CID 225215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(-)-O-Acetylmandelic acid, 98% | CymitQuimica [cymitquimica.com]

- 3. (R)-(-)-O-Acetylmandelic acid 99 , ee 98 GLC 51019-43-3 [sigmaaldrich.com]

- 4. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of (R)-2-acetoxy-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (R)-2-acetoxy-2-phenylacetic acid, a chiral compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for determining these crucial parameters, alongside available qualitative data and analysis of its chemical structure to predict stability characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-acetoxy-2-phenylacetic acid is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems and under different environmental conditions.

Table 1: Physicochemical Properties of (R)-2-acetoxy-2-phenylacetic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3] |

| Molecular Weight | 194.18 g/mol | [1][3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 97-99 °C | [1][4][5] |

| Boiling Point | 317.8 °C at 760 mmHg | [1][5] |

| Predicted pKa | 2.76 ± 0.10 | [1][5] |

| Storage Temperature | 2-8°C | [1] |

Solubility Profile

Currently, specific quantitative solubility data for (R)-2-acetoxy-2-phenylacetic acid in a range of solvents and at various temperatures is not widely published. The available information is qualitative, as summarized in Table 2.

Table 2: Qualitative Solubility of (R)-2-acetoxy-2-phenylacetic Acid

| Solvent | Solubility | Reference |

| Methanol (B129727) | Soluble (almost transparent) | [1][5] |

| Acetone | Soluble | [1][4][5] |

| Water | Insoluble (inferred from hydrophobic nature) | [6] |

| Dichloromethane | Soluble (inferred from related compound) | [6] |

| Ether | Soluble (inferred from related compound) | [6] |

For drug development and research purposes, a quantitative understanding of solubility is critical. Therefore, a detailed experimental protocol for determining the thermodynamic (equilibrium) solubility is provided below.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.

Objective: To determine the concentration of a saturated solution of (R)-2-acetoxy-2-phenylacetic acid in various solvents at a specific temperature.

Materials:

-

(R)-2-acetoxy-2-phenylacetic acid

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, phosphate (B84403) buffers at various pH)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-2-acetoxy-2-phenylacetic acid to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of (R)-2-acetoxy-2-phenylacetic acid.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of (R)-2-acetoxy-2-phenylacetic acid.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

-

Stability Profile

The stability of (R)-2-acetoxy-2-phenylacetic acid is a critical parameter for its storage, handling, and application. The ester and carboxylic acid functionalities are susceptible to degradation under certain conditions.

General Stability:

-

The compound is stated to be stable under recommended storage conditions (2-8°C).[1]

-

It is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[7]

-

The safety data sheet for the S-enantiomer indicates it is stable under normal conditions but moisture sensitive.[8]

Potential Degradation Pathways:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield (R)-mandelic acid and acetic acid. The rate of hydrolysis is expected to be pH-dependent.

-

Thermal Degradation: At elevated temperatures, decarboxylation and other decomposition reactions may occur. Studies on the related phenylacetic acid show thermal decomposition products include carbon dioxide, carbon monoxide, and dibenzyl.[9]

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10][11]

Objective: To investigate the degradation of (R)-2-acetoxy-2-phenylacetic acid under various stress conditions.

Materials:

-

(R)-2-acetoxy-2-phenylacetic acid

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of (R)-2-acetoxy-2-phenylacetic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature and at a lower temperature (due to expected rapid degradation) for a specified time.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep at room temperature for a specified time.

-

Thermal Degradation: Store the solid compound and the solution in an oven at an elevated temperature (e.g., 80°C) for a specified time.

-

Photodegradation: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method.

-

Monitor for the appearance of new peaks and a decrease in the main peak area.

-

Use a PDA detector to assess peak purity and an MS detector to obtain mass information on potential degradation products.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive analysis of the solubility and stability of (R)-2-acetoxy-2-phenylacetic acid.

Caption: Workflow for Solubility and Stability Testing.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of (R)-2-acetoxy-2-phenylacetic acid. While specific quantitative data is sparse in existing literature, the provided experimental protocols offer a robust methodology for researchers and drug development professionals to generate this critical information. A thorough understanding of these properties is paramount for the successful development and application of this compound in its intended scientific and pharmaceutical contexts.

References

- 1. (R)-2-Acetoxy-2-phenylacetic acid|lookchem [lookchem.com]

- 2. (R)-2-Acetoxy-2-phenyl acetic acid - SEQENS [seqens.com]

- 3. (R)-2-acetoxy-2-phenylacetic acid | C10H10O4 | CID 2733814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-α-乙酰氧基苯乙酸 99%, optical purity ee: 98% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. (-)-O-ACETYL-D-MANDELIC ACID | 51019-43-3 [chemicalbook.com]

- 6. CAS 1638-63-7: O-Acetylmandelic acid chloride | CymitQuimica [cymitquimica.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

(R)-2-Acetoxy-2-phenylacetic Acid: A Technical Whitepaper on its Mechanistic Implications in KEAP1-NRF2 Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-acetoxy-2-phenylacetic acid is widely recognized for its application as a chiral derivatizing agent in analytical chemistry. However, recent advancements in the field of oxidative stress modulation have brought the core structure of this molecule into focus for its potential therapeutic applications. While (R)-2-acetoxy-2-phenylacetic acid itself has not been extensively profiled for direct biological activity, its central "2-oxy-2-phenylacetic acid" moiety has been identified as a critical pharmacophore in a novel class of potent inhibitors targeting the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction. This technical guide provides an in-depth analysis of the mechanism of action of these related compounds, detailing the experimental protocols used for their characterization and presenting key quantitative data. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Introduction: The KEAP1-NRF2 Signaling Pathway

The KEAP1-NRF2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to cellular stressors, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).

Direct inhibition of the KEAP1-NRF2 protein-protein interaction represents a promising therapeutic strategy for a variety of diseases characterized by oxidative stress, including neurodegenerative disorders, inflammatory conditions, and cancer.

(R)-2-Acetoxy-2-phenylacetic Acid: From Chiral Derivatizing Agent to a Potential Pharmacophore

(R)-2-acetoxy-2-phenylacetic acid is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity of alcohols, amines, and other chiral compounds. There is a lack of substantial evidence in the scientific literature to suggest that (R)-2-acetoxy-2-phenylacetic acid itself is a potent modulator of biological pathways.

However, a significant breakthrough has been the discovery of a series of 2-oxy-2-phenylacetic acid substituted naphthalene (B1677914) sulfonamide derivatives as highly potent, non-covalent inhibitors of the KEAP1-NRF2 protein-protein interaction.[1] This discovery highlights the therapeutic potential of the "2-oxy-2-phenylacetic acid" scaffold in the design of novel drug candidates.

Mechanism of Action: Inhibition of the KEAP1-NRF2 Protein-Protein Interaction

The primary mechanism of action for the 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives is the direct disruption of the binding between the Kelch domain of KEAP1 and the Neh2 domain of NRF2. By occupying the NRF2 binding pocket on KEAP1, these small molecule inhibitors prevent the ubiquitination and degradation of NRF2, leading to its accumulation and subsequent activation of the ARE-mediated antioxidant response.

Quantitative Data for Lead Compound 20c

A lead compound from this series, designated as 20c , has demonstrated significant potency in biochemical and cellular assays.[1]

| Parameter | Value | Assay | Description |

| IC50 | 75 nM | Fluorescence Polarization (FP) | Concentration required to inhibit 50% of the KEAP1-NRF2 interaction. |

| Kd | 24 nM | Dissociation constant, indicating the binding affinity to KEAP1. |

Experimental Protocols

The characterization of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as KEAP1-NRF2 inhibitors involves a series of established biochemical and cell-based assays.

Fluorescence Polarization (FP) Assay for KEAP1-NRF2 Interaction

This assay quantitatively measures the disruption of the KEAP1-NRF2 protein-protein interaction by a test compound.

Principle: A fluorescently labeled peptide derived from the NRF2 binding motif (e.g., FITC-labeled NRF2 peptide) is used as a probe. When the probe is bound to the larger KEAP1 protein, its rotation is slow, resulting in a high fluorescence polarization signal. In the presence of an inhibitor that displaces the probe from KEAP1, the smaller, free probe rotates more rapidly, leading to a decrease in the polarization signal.

Detailed Methodology:

-

Reagents:

-

Purified recombinant human KEAP1 Kelch domain protein.

-

FITC-labeled NRF2 peptide probe.

-

Assay Buffer (e.g., HEPES-based buffer with a non-ionic detergent).

-

Test compound (e.g., 2-oxy-2-phenylacetic acid derivative) serially diluted in DMSO.

-

-

Procedure:

-

Add assay buffer, FITC-NRF2 peptide probe, and the test compound at various concentrations to a low-binding, black 384-well plate.

-

Initiate the binding reaction by adding the KEAP1 protein.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay determines the ability of a compound to activate the NRF2 signaling pathway within a cellular context.

Principle: A reporter cell line (e.g., HepG2-ARE-C8) is engineered to contain a luciferase reporter gene under the control of an ARE promoter. Activation of NRF2 by an inhibitor leads to the transcription of the luciferase gene, and the resulting luminescence can be quantified as a measure of pathway activation.

Detailed Methodology:

-

Cell Line:

-

HepG2 cells stably transfected with an ARE-luciferase reporter construct.

-

-

Procedure:

-

Seed the HepG2-ARE-C8 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 12-24 hours).

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Luciferase activity is typically normalized to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.

-

Results are expressed as fold induction over the vehicle-treated control.

-

Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Gene Expression

This technique is used to quantify the upregulation of endogenous NRF2 target genes, such as NQO1 and HO-1, in response to treatment with a test compound.

Principle: The mRNA from treated cells is reverse transcribed into cDNA, which is then used as a template for PCR with gene-specific primers. The amount of amplified product is measured in real-time using a fluorescent dye (e.g., SYBR Green), allowing for the quantification of the initial mRNA levels.

Detailed Methodology:

-

Cell Treatment and RNA Extraction:

-

Treat cells (e.g., macrophages or other relevant cell types) with the test compound for a defined period.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

-

cDNA Synthesis:

-

Reverse transcribe the purified RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Perform the PCR reaction in a real-time PCR system using SYBR Green master mix and primers specific for NRF2 target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Visualizations

KEAP1-NRF2 Signaling Pathway

Caption: The KEAP1-NRF2 signaling pathway and points of intervention.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the identification and characterization of KEAP1-NRF2 inhibitors.

Conclusion

While (R)-2-acetoxy-2-phenylacetic acid is established as a valuable tool in analytical chemistry, its core chemical structure holds significant promise in the realm of therapeutic development. The discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent inhibitors of the KEAP1-NRF2 protein-protein interaction opens a new avenue for the design of drugs targeting oxidative stress-related diseases. The experimental methodologies and quantitative data presented in this whitepaper provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising chemical scaffold. Future research should focus on the direct evaluation of (R)-2-acetoxy-2-phenylacetic acid and its analogs for KEAP1-NRF2 inhibitory activity and the optimization of lead compounds for improved pharmacokinetic and pharmacodynamic properties.

References

Unveiling the Biological Significance of (R)-2-acetoxy-2-phenylacetic Acid: A Core Moiety in Modulating Oxidative Stress and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-acetoxy-2-phenylacetic acid , a chiral molecule renowned for its application as a derivatizing agent in determining enantiomeric purity, is gaining recognition for the biological relevance of its core structural motif. While the compound itself is primarily utilized in analytical chemistry, its "2-oxy-2-phenylacetic acid" framework serves as a key pharmacophore in a series of derivatives with potent biological activities, particularly in the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. This technical guide provides a comprehensive overview of the biological activity landscape of this structural class, with a focus on its therapeutic potential in inflammatory conditions.

The Keap1-Nrf2 Signaling Pathway: A Prime Target

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a pivotal defense mechanism against oxidative stress and inflammation. Under homeostatic conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, sequesters Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent proteasomal degradation. However, upon exposure to oxidative or electrophilic insults, reactive cysteine residues in Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of a vast array of cytoprotective genes, orchestrating a robust antioxidant and anti-inflammatory response.

The disruption of the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation. Small molecules that can competitively inhibit this interaction can unlock the therapeutic potential of Nrf2 activation.

Figure 1: The Keap1-Nrf2 signaling pathway and the inhibitory action of (R)-2-acetoxy-2-phenylacetic acid derivatives.

Quantitative Analysis of Biological Activity

Recent studies have highlighted the potential of 2-oxy-2-phenylacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 PPI. The following table summarizes the key quantitative data for a representative compound from this class.

| Compound ID | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| 20c (a 2-oxy-2-phenylacetic acid substituted naphthalene (B1677914) sulfonamide derivative) | Keap1-Nrf2 PPI | Surface Plasmon Resonance (SPR) | 24 | - | [1] |

| 20c | Keap1-Nrf2 PPI | Competitive Binding Assay | - | 75 | [1] |

Table 1: Quantitative data for a potent Keap1-Nrf2 PPI inhibitor featuring the 2-oxy-2-phenylacetic acid scaffold.[1]

Experimental Protocols

Keap1-Nrf2 Protein-Protein Interaction Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP)-based assay to screen for inhibitors of the Keap1-Nrf2 interaction. The assay measures the change in the rotational mobility of a fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein.

Materials:

-

Purified recombinant human Keap1 protein

-

Fluorescently labeled Nrf2 peptide (e.g., FAM-Nrf2)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Test compounds (derivatives of (R)-2-acetoxy-2-phenylacetic acid)

-

Positive control inhibitor (e.g., a known Keap1-Nrf2 inhibitor)

-

Black, low-volume 384-well microplates

-

A microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

-

Reagent Preparation:

-

Dilute the Keap1 protein to the desired concentration in the assay buffer.

-

Dilute the fluorescently labeled Nrf2 peptide to the desired concentration in the assay buffer.

-

-

Assay Protocol:

-

Add a small volume (e.g., 5 µL) of the diluted test compounds or controls to the wells of the microplate.

-

Add an equal volume (e.g., 5 µL) of the diluted Keap1 protein to all wells except the "no protein" control wells.

-

Add an equal volume (e.g., 5 µL) of the diluted fluorescently labeled Nrf2 peptide to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis: Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for the Keap1-Nrf2 Fluorescence Polarization Assay.

Determination of Enantiomeric Purity using (R)-2-acetoxy-2-phenylacetic acid (NMR Spectroscopy)

This protocol describes the use of (R)-2-acetoxy-2-phenylacetic acid as a chiral derivatizing agent to determine the enantiomeric purity of a chiral alcohol via Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

(R)-2-acetoxy-2-phenylacetic acid

-

The chiral alcohol sample of unknown enantiomeric purity

-

A coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC)

-

A catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP)

-

Anhydrous dichloromethane (B109758) (DCM) as the solvent

-

Deuterated chloroform (B151607) (CDCl3) for NMR analysis

-

NMR spectrometer

Procedure:

-

Derivatization Reaction:

-

In a clean, dry vial, dissolve the chiral alcohol and a slight molar excess of (R)-2-acetoxy-2-phenylacetic acid in anhydrous DCM.

-

Add the coupling reagent (DCC) and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with a mild acid (e.g., 1M HCl) and then with a mild base (e.g., saturated NaHCO3 solution) to remove any unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

-

-

NMR Analysis:

-

Dissolve the purified diastereomeric esters in CDCl3.

-

Acquire a high-resolution 1H NMR spectrum.

-

Identify a well-resolved proton signal that is chemically shifted between the two diastereomers. The difference in chemical shifts is due to the different spatial environments of the protons in the two diastereomers.

-

-

Data Analysis:

-

Integrate the areas of the two distinct signals corresponding to the two diastereomers.

-

The ratio of the integration values directly corresponds to the ratio of the enantiomers in the original alcohol sample, allowing for the calculation of the enantiomeric excess (ee).

-

Figure 3: Workflow for determining enantiomeric purity using (R)-2-acetoxy-2-phenylacetic acid.

Conclusion and Future Directions

The "2-oxy-2-phenylacetic acid" scaffold, inherent to (R)-2-acetoxy-2-phenylacetic acid, represents a promising starting point for the design and development of novel therapeutic agents. Its role in potent Keap1-Nrf2 PPI inhibitors underscores its potential in combating diseases driven by oxidative stress and inflammation. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR). Further investigation into the antioxidant and anti-inflammatory effects of these compounds in cellular and in vivo models will be crucial to validate their therapeutic potential. While (R)-2-acetoxy-2-phenylacetic acid itself may not be the primary therapeutic agent, its structural essence provides a valuable foundation for the discovery of new medicines.

References

(R)-2-Acetoxy-2-phenylacetic Acid: A Comprehensive Technical Review

(R)-2-Acetoxy-2-phenylacetic acid , also known as (R)-(-)-O-Acetylmandelic acid, is a chiral carboxylic acid that serves as a crucial building block in modern organic synthesis and drug development. Its importance lies in its enantiomerically pure structure, which is leveraged for the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This technical guide provides an in-depth review of its synthesis, characterization, and applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Physicochemical Properties

(R)-2-Acetoxy-2-phenylacetic acid is a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (R)-2-Acetoxy-2-phenylacetic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Melting Point | 97-99 °C | [2] |

| Optical Rotation | [α]²⁰/D -152.4° (c=2 in acetone) | |

| Appearance | White to light yellow crystal powder | [2] |

| Solubility | Soluble in methanol | [2] |

| CAS Number | 51019-43-3 | [2] |

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure (R)-2-acetoxy-2-phenylacetic acid typically involves two key stages: the synthesis of racemic acetylmandelic acid followed by enantiomeric resolution.

Synthesis of Racemic 2-Acetoxy-2-phenylacetic Acid

A reliable method for the acetylation of mandelic acid is provided by Organic Syntheses, a trusted source for detailed experimental procedures.

Materials:

-

Mandelic acid (105 g, 0.69 mole)

-

Acetyl chloride (151 g, 1.92 moles)

Procedure:

-

In a 500-cc Claisen distilling flask equipped with a condenser, combine mandelic acid and acetyl chloride. The reaction typically initiates without heating.

-

Once a clear solution is formed, warm the flask on a water bath to distill the excess acetyl chloride.

-

Remove the final traces of acetyl chloride under vacuum.

-

Allow the resulting acetylmandelic acid to crystallize. The product will form large, round, white clusters upon standing for one to two days.

-

The expected yield is 130–133 g (97–99% of the theoretical amount).

Enantiomeric Resolution via Lipase-Catalyzed Kinetic Resolution

The separation of the racemic mixture to isolate the desired (R)-enantiomer is effectively achieved through enzymatic kinetic resolution. This method utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the two.

This protocol is a composite based on established methodologies for lipase-catalyzed resolution of mandelic acid.

Materials:

-

Racemic 2-acetoxy-2-phenylacetic acid

-

Immobilized Lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia)

-

Vinyl acetate (B1210297) (acyl donor)

-

Organic solvent (e.g., toluene, hexane)

Procedure:

-

Dissolve the racemic 2-acetoxy-2-phenylacetic acid in the chosen organic solvent in a reaction vessel.

-

Add the immobilized lipase to the solution.

-

Add vinyl acetate to the mixture to initiate the enzymatic acylation.

-

Stir the reaction mixture at a controlled temperature (typically ranging from 30-50 °C) and monitor the progress of the reaction using an appropriate analytical technique (e.g., chiral HPLC).

-

The lipase will selectively catalyze the transesterification of the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted acid.

-

Once the desired conversion is reached (typically around 50% to maximize enantiomeric excess of the remaining acid), stop the reaction by filtering off the immobilized lipase.

-

The unreacted (R)-2-acetoxy-2-phenylacetic acid can then be separated from the esterified (S)-enantiomer through standard purification techniques, such as column chromatography or extraction.

Below is a workflow diagram illustrating the synthesis and resolution process.

Caption: Workflow for the synthesis of racemic 2-acetoxy-2-phenylacetic acid and its subsequent enzymatic resolution to obtain the (R)-enantiomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of (R)-2-acetoxy-2-phenylacetic acid.

Table 2: NMR Spectroscopic Data for (R)-2-Acetoxy-2-phenylacetic Acid in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 7.42-7.36 | m | 5H (Aromatic) |

| 5.93 | s | 1H (CH) | |

| 2.19 | s | 3H (CH₃) | |

| ¹³C NMR | 171.8 | s | C=O (Carboxylic acid) |

| 169.6 | s | C=O (Ester) | |

| 133.5 | s | C (Aromatic) | |

| 129.4 | s | CH (Aromatic) | |

| 128.8 | s | CH (Aromatic) | |

| 127.4 | s | CH (Aromatic) | |

| 74.3 | s | CH (Chiral center) | |

| 20.6 | s | CH₃ |

Data sourced from PubChem, attributed to Sigma-Aldrich Co. LLC.[1]

Biological Activities and Applications

The primary application of (R)-2-acetoxy-2-phenylacetic acid lies in its role as a chiral precursor in the synthesis of pharmaceuticals. Its parent compound, mandelic acid, and its derivatives are known to exhibit antimicrobial properties.

Antimicrobial Activity

Mandelic acid and its derivatives have demonstrated efficacy against a range of microorganisms. The increased lipophilicity of ester derivatives, such as the acetylated form, may enhance their ability to penetrate microbial cell membranes.[3][4] A study on "oxi-acetyl mandelic acid" (likely referring to 2-acetoxy-2-phenylacetic acid) demonstrated its effectiveness as a preservative in ointments, showing good antibacterial and antifungal activity at low concentrations against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[5] The proposed mechanism for the antimicrobial action of mandelic acid derivatives involves the disruption of bacterial cell membranes and interference with essential metabolic pathways.[4]

Applications in Asymmetric Synthesis

The true value of (R)-2-acetoxy-2-phenylacetic acid for drug development professionals is its utility as a chiral building block. The defined stereochemistry at the α-carbon is transferred to the target molecule during synthesis, which is critical for the efficacy and safety of many drugs. For instance, mandelic acid derivatives are key precursors in the synthesis of various pharmaceuticals, including the antibiotic Cefamandole and the antiplatelet agent Clopidogrel.[6] It is also utilized in the synthesis of anti-inflammatory and analgesic agents.[7]

The following diagram illustrates the logical relationship of its application in chiral drug synthesis.

Caption: The role of (R)-2-acetoxy-2-phenylacetic acid as a chiral precursor in the synthesis of enantiomerically pure pharmaceuticals.

Conclusion

(R)-2-Acetoxy-2-phenylacetic acid is a valuable and versatile chiral intermediate. The well-established protocols for its synthesis and resolution, combined with its utility in asymmetric synthesis, make it an important tool for researchers and professionals in the pharmaceutical and chemical industries. While its own biological activity is primarily antimicrobial, its main contribution to drug development is as a source of chirality for the synthesis of a wide range of therapeutic agents. Further research into novel applications of this compound and its derivatives may continue to expand its role in organic chemistry and medicinal science.

References

- 1. (R)-2-acetoxy-2-phenylacetic acid | C10H10O4 | CID 2733814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Acetoxy-2-phenylacetic acid|lookchem [lookchem.com]

- 3. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iris.unisa.it [iris.unisa.it]

- 7. chemimpex.com [chemimpex.com]

Synonyms for (R)-2-acetoxy-2-phenylacetic acid

An In-Depth Technical Guide to (R)-2-acetoxy-2-phenylacetic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-acetoxy-2-phenylacetic acid, a chiral molecule of significant interest in pharmaceutical development and organic synthesis. This document details its chemical synonyms, quantitative properties, and relevant experimental protocols.

Chemical Synonyms and Identifiers

(R)-2-acetoxy-2-phenylacetic acid is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

-

(R)-alpha-Acetoxyphenylacetic acid[1]

-

(2R)-2-acetyloxy-2-phenylacetic acid[1]

-

(2R)-2-(acetyloxy)-2-phenylacetic acid[1]

-

D-Mandelic acid acetate[1]

-

Benzeneacetic acid, alpha-(acetyloxy)-, (alphaR)-[1]

-

(R)-Mandelic acid O-acetate[6]

-

D-(-)-Acetylmandelic Acid[6]

-

(R)-(-)-α-Acetoxyphenylacetic acid[4]

CAS Registry Number: 51019-43-3[1][4][6]

Quantitative Data

A summary of the key physical and chemical properties of (R)-2-acetoxy-2-phenylacetic acid is presented in the table below. This data is essential for its application in experimental settings and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [1][4][6] |

| Molecular Weight | 194.18 g/mol | [3] |

| Melting Point | 97-99 °C | [1][4] |

| Boiling Point | 317.8 °C at 760 mmHg | [1] |

| pKa | 2.76 ± 0.10 (Predicted) | [1] |

| Optical Rotation | [α]²⁰/D = -152.4° (c=2 in acetone) | |

| Solubility | Soluble in methanol | [1] |

| Appearance | White to off-white powder/crystal | [1][4] |